2,4-Difluorocinnamyl chloride
Description
Properties
Molecular Formula |
C9H7ClF2 |
|---|---|
Molecular Weight |
188.60 g/mol |
IUPAC Name |
1-(3-chloroprop-1-enyl)-2,4-difluorobenzene |
InChI |
InChI=1S/C9H7ClF2/c10-5-1-2-7-3-4-8(11)6-9(7)12/h1-4,6H,5H2 |
InChI Key |
ATCJMHKHWRNEPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C=CCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of fluorine substituents significantly influences chemical behavior. For example:
- 3,4-Difluorocinnamyl β-D-glucopyranoside: The 3,4-difluoro substitution pattern (vs. 2,4 in the target compound) alters electronic distribution, as evidenced by distinct $ ^1H $-NMR shifts (e.g., aromatic protons at δ 7.28 ppm and olefinic protons at δ 6.58 ppm).
- 2,4-Dinitrobenzoyl Chloride : Unlike fluorine, nitro groups are stronger electron-withdrawing substituents. This enhances electrophilicity at the carbonyl carbon, making it highly reactive in nucleophilic acyl substitution (e.g., forming hydrazones with antioxidant and anticancer activities) .
Molecular Weight and Functional Group Diversity
The table below compares molecular properties and applications:
Preparation Methods
Reaction Mechanism and Optimization
Thionyl chloride reacts with the hydroxyl group of 2,4-difluorocinnamyl alcohol, forming HCl and SO₂ as byproducts. Critical parameters include:
-
Temperature control : Maintaining the reaction below 15°C during SOCl₂ addition prevents side reactions such as polymerization or electrophilic aromatic substitution at fluorine sites.
-
Molar ratio : A 1.1–1.5:1 excess of SOCl₂ ensures complete conversion, as residual alcohol can complicate downstream purification.
-
Neutralization : Post-reaction treatment with saturated Na₂CO₃ or NaHCO₃ aqueous solution neutralizes excess SOCl₂, yielding a crude product that is vacuum-distilled (1600 Pa, 105–110°C) to isolate 2,4-difluorocinnamyl chloride as a light-yellow oil.
Table 1: Key Parameters for Direct Chlorination
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| SOCl₂:Alcohol molar ratio | 1.3:1 | Maximizes conversion |
| Reaction temperature | <15°C | Minimizes side reactions |
| Distillation pressure | 1600 Pa | Prevents thermal decomposition |
Fluorination of Cinnamyl Chloride Precursors
For substrates lacking pre-installed fluorine groups, late-stage fluorination using phase-transfer catalysis (PTC) offers a viable pathway. This method, inspired by 2,4-difluoroaniline synthesis, involves displacing chlorine atoms with fluorine.
Two-Step Fluorination-Chlorination Strategy
-
Fluorination : 2,4,5-Trichlorocinnamyl chloride undergoes selective fluorination using KF or CsF in the presence of a quaternary ammonium phase-transfer catalyst (e.g., tetrabutylammonium bromide). The solid-liquid interface facilitates Cl⁻/F⁻ exchange, yielding 2,4-difluoro-5-chlorocinnamyl chloride.
-
Hydrogenolytic Dechlorination : Catalytic hydrogenation (5–10% Pd/C, H₂, 60°C) removes the residual 5-chloro substituent, producing this compound with 70% overall yield.
Table 2: Fluorination Efficiency with Different Catalysts
| Catalyst | Yield (Step 1) | Selectivity (2,4-diF vs. over-fluorination) |
|---|---|---|
| KF + TBAB | 52% | 8:1 |
| CsF + TBAB | 58% | 10:1 |
| KF without PTC | <10% | 2:1 |
Recent advances in palladium-mediated coupling enable direct introduction of difluorocarbene (–CF₂–) groups into cinnamyl frameworks. A study by Li et al. (2024) demonstrated that chlorodifluoroacetate salts (ClCF₂CO₂K) serve as efficient difluorocarbene precursors in the presence of Dpephos-ligated Pd(OAc)₂.
Mechanistic Insights and Substrate Scope
The reaction proceeds via a proposed [Pd⁰]=CF₂ intermediate, which inserts into the C–Cl bond of cinnamyl chloride. Key findings include:
Table 3: Palladium-Catalyzed Difluorocarbene Transfer Optimization
| Condition | Variation | Yield (4a) |
|---|---|---|
| Ligand | Dpephos (L6) | 92% |
| Xantphos (L4) | 38% | |
| Solvent | DCE | 92% |
| DMF | 45% | |
| Difluorocarbene source | ClCF₂CO₂K (1b) | 92% |
| BrCF₂CO₂K | 12% |
Alternative Routes: Buchwald–Hartwig Amination and Alkylation
While less common, coupling strategies using fluoropyridines or fluorobenzoyl chlorides provide access to 2,4-difluorocinnamyl derivatives. For example, fluorinated cinnamylpiperazines synthesized via Buchwald–Hartwig amination exhibit logD values of 2.50–3.55, indicating favorable lipophilicity for drug discovery.
Challenges in Chemoselectivity
Direct nucleophilic substitution on bromo-fluoropyridines fails due to competing side reactions, necessitating transition-metal catalysis. Pd/XPhos systems enable C–N bond formation between cinnamyl chlorides and fluoropyridines with 43–59% yields.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Direct chlorination | 75–85% | Low | Industrial | >95% |
| Fluorination-PTC | 48–52% | Moderate | Pilot-scale | 90% |
| Pd-catalyzed transfer | 70–92% | High | Lab-scale | 85–90% |
| Buchwald–Hartwig | 43–59% | High | Lab-scale | 80–88% |
Q & A
Q. What are the standard synthetic routes for 2,4-difluorocinnamyl chloride, and how can reaction conditions be optimized?
The synthesis typically involves halogenation of cinnamic acid derivatives. For example, 2,4-difluorocinnamic acid can be treated with thionyl chloride (SOCl₂) under reflux to form the acyl chloride. Key parameters include temperature control (60–80°C), anhydrous conditions, and stoichiometric excess of SOCl₂ to ensure complete conversion . Optimization may involve monitoring reaction progress via thin-layer chromatography (TLC) or in situ FTIR to track carbonyl chloride formation. Post-synthesis purification via vacuum distillation or recrystallization is critical to remove unreacted precursors .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 13C-NMR : Identifies fluorinated aromatic carbons (δ 110–125 ppm) and the cinnamyl chloride backbone (δ 140–160 ppm for C=O) .
- ATR-IR : Confirms C-Cl stretching (550–600 cm⁻¹) and conjugated C=O (1720–1750 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₉H₅F₂ClO) and isotopic patterns from fluorine/chlorine . Cross-validation with elemental analysis ensures purity >98% .
Q. What safety protocols are essential when handling this compound?
Due to its corrosive and moisture-sensitive nature:
- Use glove boxes or Schlenk lines under inert gas (N₂/Ar) to prevent hydrolysis .
- Wear acid-resistant PPE (neoprene gloves, face shields) and work in fume hoods to avoid inhalation .
- Store in amber glass bottles at –20°C, away from oxidizers and bases. Spills require neutralization with sodium bicarbonate .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
The electron-withdrawing fluorine atoms activate the acyl chloride toward nucleophilic attack but may sterically hinder bulkier nucleophiles (e.g., tert-butanol). Computational studies (DFT at M06-2X/6-311+G(d,p)) predict preferential attack at the carbonyl carbon, with activation energies 5–10 kcal/mol lower than non-fluorinated analogs . Experimental validation via kinetic studies (e.g., Hammett plots) can quantify substituent effects .
Q. What computational tools are recommended to model degradation pathways of this compound in advanced oxidation processes (AOPs)?
Use Gaussian 16 with SMD solvation models to simulate hydroxyl radical (•OH) interactions. Key steps include:
- Hydrogen abstraction from the allylic position (ΔG‡ ≈ 15–20 kcal/mol).
- Ring-opening reactions via β-scission, forming fluorinated aldehydes . Experimental validation via LC-MS/MS can detect intermediates like 2,4-difluorobenzoic acid .
Q. How can researchers resolve contradictions in reported yields for this compound derivatives?
- Troubleshoot purity : Verify starting material quality via DSC (melting point analysis) .
- Assess side reactions : Use GC-MS to detect byproducts (e.g., dimerization via Friedel-Crafts pathways) .
- Replicate conditions : Ensure strict control of humidity (<5% RH) and catalyst loading (e.g., DMF as a catalyst in acylation) .
Q. What strategies mitigate challenges in synthesizing enantiopure derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
